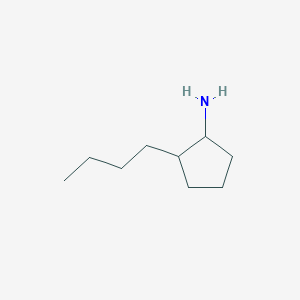

2-Butylcyclopentan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-butylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-3-5-8-6-4-7-9(8)10/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBPHDIPQLGWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2 Butylcyclopentan 1 Amine

Elucidation of Reaction Pathways and Transition States

The transformation of reactants to products proceeds through a series of elementary steps, collectively known as the reaction pathway. Along this pathway, molecules pass through high-energy transition states, which represent the energy maxima between reactants, intermediates, and products. The elucidation of these pathways and the characterization of transition states are paramount to understanding and controlling chemical reactions.

C–H Activation Mechanisms

Carbon-hydrogen (C-H) bond activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. numberanalytics.commt.com This approach can streamline synthetic routes by avoiding pre-functionalization steps. numberanalytics.com The mechanisms of C-H activation are diverse and often involve transition metal catalysts. mt.comscielo.br

Key mechanisms include:

Oxidative Addition: A metal center inserts into a C-H bond, forming a new metal-carbon and metal-hydrogen bond. This process is a cornerstone of C-H activation chemistry. numberanalytics.com

σ-Bond Metathesis: This is a concerted process where a metal-ligand bond is exchanged for a C-H bond without a change in the metal's oxidation state. numberanalytics.com

Electrophilic Activation/Substitution: A highly electrophilic metal catalyst can interact with the C-H bond, leading to its cleavage. This is common in Friedel-Crafts type reactions. numberanalytics.commt.com

In the context of 2-butylcyclopentan-1-amine, the amine group can act as a directing group, guiding a metal catalyst to a specific C-H bond. This directed C-H activation enhances selectivity. mt.com The general mechanism involves the coordination of the directing group to the metal center, followed by cyclometallation where a C-H bond is cleaved to form a stable metallacycle intermediate. scielo.br This intermediate then undergoes further reaction to introduce a new functional group. scielo.br The choice of catalyst, including metals like palladium, rhodium, and iridium, as well as the ligands and reaction conditions, significantly influences the efficiency and selectivity of the C-H activation process. scielo.br

| Mechanism | Description | Key Features |

|---|---|---|

| Oxidative Addition | Metal center inserts into a C-H bond. | Change in metal oxidation state; formation of metal-carbon and metal-hydrogen bonds. numberanalytics.com |

| σ-Bond Metathesis | Concerted exchange of a metal-ligand bond for a C-H bond. | No change in metal oxidation state. numberanalytics.com |

| Electrophilic Activation | An electrophilic metal catalyst facilitates C-H bond cleavage. | Often involves highly electrophilic metal species. numberanalytics.com |

Imine Formation and Reduction Mechanisms

The reaction of a primary amine, such as this compound, with an aldehyde or ketone results in the formation of an imine. masterorganicchemistry.com This condensation reaction is typically reversible and acid-catalyzed. masterorganicchemistry.com The mechanism proceeds through a series of distinct steps:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen pushes out the water molecule, forming a C=N double bond and generating an iminium ion. libretexts.org

Deprotonation: A base (often a solvent molecule or another amine molecule) removes a proton from the nitrogen to yield the final imine product. libretexts.org

This entire sequence can be summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED). masterorganicchemistry.com

Imines can be subsequently reduced to form secondary amines. This process, known as reductive amination, is a powerful tool for creating new carbon-nitrogen bonds in a controlled manner. masterorganicchemistry.com Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are used. masterorganicchemistry.com The mechanism for the reduction involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbon of the imine double bond. youtube.com Subsequent protonation of the resulting anion yields the amine. youtube.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde or ketone. masterorganicchemistry.com

Nucleophilic Attack and Proton Transfer Processes

The amine group of this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of nucleophilic substitution and addition reactions. libretexts.org In nucleophilic substitution reactions, such as the reaction with alkyl halides, the amine acts as a nucleophile, attacking the electrophilic carbon and displacing a leaving group. libretexts.org These reactions typically proceed via an S_N2 mechanism, which involves a backside attack and leads to an inversion of stereochemistry at the electrophilic carbon. organic-chemistry.org

Proton transfer is a fundamental process in many reactions involving amines. numberanalytics.com Amines are basic and can accept a proton from an acid. This process can be either stepwise or concerted. numberanalytics.com In many reactions, proton transfer is a key step that activates or deactivates a molecule, or facilitates the departure of a leaving group. numberanalytics.commasterorganicchemistry.com For example, in imine formation, proton transfers are crucial for the formation of the carbinolamine intermediate and the subsequent elimination of water. libretexts.org The efficiency of proton transfer can be influenced by the solvent, which can act as a "proton shuttle" to facilitate the movement of protons between different parts of a molecule or between different molecules. masterorganicchemistry.com In some cases, particularly when a five- or six-membered transition state is possible, intramolecular proton transfer can occur. masterorganicchemistry.com

Characterization of Reactive Intermediates

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction but are consumed in a subsequent step. uobasrah.edu.iq Their direct observation and characterization can provide invaluable information about the reaction mechanism. Common reactive intermediates in organic chemistry include carbocations, carbanions, free radicals, and carbenes. uobasrah.edu.iq

In reactions involving this compound, several types of reactive intermediates can be postulated or observed:

Carbocation-like Transition States: In certain elimination reactions, a transition state with significant positive charge development on a carbon atom may be involved. libretexts.org The stability of such species is influenced by the substitution pattern, with tertiary carbocations being more stable than secondary, which are more stable than primary. uobasrah.edu.iq

Carbanion-like Intermediates: A carbanion is an anion where carbon carries an unshared pair of electrons and a negative charge. libretexts.org While less common for simple alkanes, carbanions can be formed under strongly basic conditions. Their stability is influenced by inductive effects and hybridization. libretexts.org

Iminium Ions: As discussed in the context of imine formation, the iminium ion is a key intermediate formed after the elimination of water from the protonated carbinolamine. libretexts.org

Radical Cations: In photocatalytic reactions, the amine can undergo a single-electron transfer to an excited-state photocatalyst, generating an ammonium (B1175870) radical cation. Subsequent loss of a proton can lead to the formation of a neutral α-amino radical, which can participate in further reactions. nih.gov

The characterization of these transient species often requires specialized techniques such as low-temperature spectroscopy, matrix isolation, or time-resolved spectroscopy. Computational methods, like density functional theory (DFT), are also powerful tools for modeling the structures and energies of reactive intermediates and transition states. nih.gov

Influence of Stereochemistry on Reaction Outcome

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the outcome of chemical reactions. uou.ac.in For a chiral molecule like this compound, the stereochemistry of the starting material can dictate the stereochemistry of the product.

Regio- and Stereoselectivity in Functionalization

Regioselectivity refers to the preference for bond formation at one position over another. In the functionalization of this compound, the amine group can direct reactions to specific C-H bonds, leading to high regioselectivity. For example, in photocatalytic α-amino functionalization, it is possible to selectively functionalize the C-H bond alpha to the nitrogen atom. nih.gov The regioselectivity can sometimes be tuned by subtle changes in reaction conditions, such as the solvent or the catalyst. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over another. inflibnet.ac.in This can be further divided into diastereoselectivity (the preferential formation of one diastereomer) and enantioselectivity (the preferential formation of one enantiomer). The existing stereocenters in this compound can influence the stereochemical outcome of reactions at other sites in the molecule through steric hindrance or by directing the approach of a reagent. For instance, in nucleophilic additions to an imine derived from a chiral amine, the chiral center on the amine can direct the nucleophile to attack one face of the C=N double bond preferentially, leading to the formation of a new stereocenter with a specific configuration. wiley-vch.de The use of chiral catalysts can also induce high levels of stereoselectivity in reactions. researchgate.net

| Concept | Definition | Relevance to this compound |

|---|---|---|

| Regioselectivity | The preference for reaction at a particular position in a molecule. nih.gov | The amine group can direct functionalization to specific C-H bonds, such as the α-position. nih.gov |

| Stereoselectivity | The preferential formation of one stereoisomer over others. inflibnet.ac.in | The existing stereocenters in the molecule can influence the formation of new stereocenters. |

| Diastereoselectivity | The preferential formation of one diastereomer over another. inflibnet.ac.in | Important when creating a new stereocenter in a molecule that already contains one or more stereocenters. |

| Enantioselectivity | The preferential formation of one enantiomer over the other. | Can be achieved using chiral catalysts or chiral auxiliaries. researchgate.net |

Chirality Induction and Transfer Mechanisms

While specific, published mechanistic studies on this compound are not extensively available in peer-reviewed literature, its structural features—a primary amine on a chiral cyclopentyl scaffold—allow for a detailed, principled discussion of its potential mechanisms in chirality induction and transfer. The behavior of this amine in asymmetric synthesis can be extrapolated from well-understood models involving other chiral primary amines and cyclopentane-based chiral auxiliaries. The key to its function lies in its ability to form transient diastereomeric intermediates, which then guide the stereochemical outcome of a reaction.

The primary amine group is the reactive handle, readily forming imines or enamines with carbonyl compounds, or amides with carboxylic acid derivatives. The stereogenic centers on the cyclopentane (B165970) ring, determined by the relative positions of the butyl group and the amine, are crucial for creating a sterically defined chiral environment around the reactive site.

Mechanism of Chirality Induction:

The induction of chirality when using a derivative of this compound, for instance, in the alkylation of a ketone, would likely proceed through the formation of a chiral enamine intermediate. The mechanism can be broken down as follows:

Formation of a Chiral Enamine: The chiral this compound reacts with a prochiral ketone to form a chiral enamine. The stereochemistry of the amine dictates the facial selectivity of the enamine. The butyl group and the geometry of the cyclopentane ring create a sterically hindered face and a more accessible face.

Stereoselective Electrophilic Attack: An incoming electrophile will preferentially attack the enamine from the less sterically hindered face. The bulky butyl group on the cyclopentane ring effectively shields one side of the enamine, directing the electrophile to the opposite side. This step is the key to the chirality transfer, as the stereochemistry of the amine directly controls the formation of the new stereocenter.

Hydrolysis and Auxiliary Removal: Subsequent hydrolysis of the resulting iminium ion releases the newly formed chiral ketone and regenerates the chiral amine auxiliary, which can, in principle, be recovered and reused.

The efficiency of this chirality transfer is quantified by the diastereomeric excess (d.e.) of the product, which is a measure of the preference for one diastereomer over the other.

Illustrative Data for Asymmetric Alkylation:

The following interactive table presents hypothetical data for the asymmetric alkylation of cyclohexanone (B45756) with various electrophiles using (1R,2S)-2-butylcyclopentan-1-amine as a chiral auxiliary. This data illustrates the expected outcomes based on the principles of steric hindrance and electronic effects.

| Electrophile | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| Methyl Iodide | THF | 0 | 85 | 92 |

| Ethyl Bromide | Toluene | -20 | 88 | 89 |

| Benzyl Bromide | Dichloromethane | 0 | 92 | 95 |

| Allyl Bromide | Diethyl Ether | -40 | 95 | 85 |

This data is illustrative and based on established principles for similar chiral auxiliaries, not on published experimental results for this compound.

Factors Influencing Chirality Transfer:

Several factors would be critical in determining the effectiveness of chirality transfer from this compound to the product molecule:

Conformational Rigidity: The cyclopentane ring provides a degree of conformational rigidity, which is essential for creating a well-defined and predictable chiral environment. The steric influence of the butyl group would further lock the conformation, enhancing the facial discrimination.

Solvent Effects: The choice of solvent can influence the transition state geometry and the aggregation state of the reactants, thereby affecting the diastereoselectivity.

Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity, as the energy difference between the diastereomeric transition states has a more significant impact on the reaction pathway.

Nature of the Electrophile: The size and reactivity of the electrophile can also play a role in the stereochemical outcome.

Computational Chemistry Approaches in 2 Butylcyclopentan 1 Amine Research

Quantum Mechanical Studies

Quantum mechanical (QM) methods are foundational to computational chemistry, providing a detailed description of the electronic structure of molecules. ebsco.com These first-principles approaches are crucial for accurately predicting a wide range of chemical properties for 2-butylcyclopentan-1-amine, from its geometry to its reactivity.

Density Functional Theory (DFT) stands out as one of the most widely used quantum mechanical methods due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com DFT calculations are instrumental in determining the ground-state electronic structure of this compound. nih.gov By solving the Kohn-Sham equations, researchers can obtain the optimized geometry of the molecule, including precise bond lengths, bond angles, and dihedral angles. nih.gov

These geometric parameters are the starting point for calculating a host of other properties. For instance, DFT can predict the molecule's total electronic energy, enthalpy of formation, and Gibbs free energy, which are vital for assessing its thermodynamic stability. Furthermore, vibrational frequency calculations can confirm that the optimized structure is a true energy minimum and can be used to simulate infrared (IR) and Raman spectra for comparison with experimental data. Functionals like B3LYP are often paired with basis sets such as 6-31G* in these simulations to examine molecular properties and reaction pathways. mdpi.comresearchgate.net

Below is an illustrative table of the type of data that would be generated from a DFT calculation on this compound.

| Parameter | Hypothetical Value (B3LYP/6-31G*) |

| Total Electronic Energy | -485.xxxx Hartree |

| Enthalpy of Formation | -35.x kcal/mol |

| Gibbs Free Energy | -15.x kcal/mol |

| Dipole Moment | 1.xx Debye |

| C-N Bond Length | 1.47 Å |

| C-C Ring Bond Lengths | 1.54 - 1.56 Å |

Note: The values in this table are hypothetical and serve to illustrate the output of DFT calculations.

While DFT is a powerful tool, other quantum mechanical methods are also employed to study the electronic structure of molecules like this compound.

Ab Initio Methods: These methods are derived directly from theoretical principles without the use of experimental data. libretexts.org Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, although more computationally demanding than DFT, can provide a more accurate treatment of electron correlation. These higher-level calculations are often used to benchmark DFT results and to investigate subtle electronic effects that are critical for understanding the molecule's bonding and reactivity.

Semi-Empirical Methods: In contrast, semi-empirical methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data. wikipedia.orgrsc.org Methods such as AM1 and PM6 are significantly faster than ab initio or DFT calculations, making them suitable for studying very large molecular systems or for performing preliminary, high-throughput screenings. rsc.orgnih.gov While less accurate, they can provide valuable qualitative insights into the electronic properties of this compound, especially for initial explorations before undertaking more computationally expensive studies. wikipedia.org

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics provides a static picture of a molecule's minimum energy state, this compound is a flexible molecule that exists as an ensemble of different conformations in reality. Molecular Dynamics (MD) simulations are employed to explore this dynamic behavior. mdpi.com

MD simulations model the movement of atoms over time by solving Newton's equations of motion. mdpi.com This allows researchers to map the potential energy surface of this compound and identify its low-energy conformers. The flexibility of the cyclopentane (B165970) ring (which can adopt envelope and twist conformations) and the rotational freedom of the butyl and amine groups lead to a complex conformational landscape. Understanding which conformations are most populated at a given temperature is crucial for interpreting experimental data and for predicting how the molecule will interact with other species, such as receptors or enzyme active sites. mdpi.com These simulations provide insights into the molecule's shape, size, and dynamic properties that are unobtainable by other means. mdpi.com

The following table shows a hypothetical outcome of a conformational analysis for the cis and trans isomers of this compound.

| Isomer | Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| cis | Equatorial-Equatorial (Chair-like) | 0.00 | 75 |

| cis | Axial-Equatorial (Twist-boat-like) | 1.25 | 15 |

| trans | Equatorial-Equatorial (Chair-like) | 0.20 | 8 |

| trans | Equatorial-Axial (Twist-boat-like) | 2.10 | 2 |

Note: These values are illustrative and represent plausible results from an MD simulation and subsequent energy calculation.

Prediction of Reactivity and Selectivity

Computational methods are powerful tools for predicting the chemical reactivity and selectivity of this compound. The primary amine group is a key functional group, and its reactivity is governed by the nucleophilicity of the nitrogen atom's lone pair of electrons.

By analyzing the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), chemists can predict where the molecule is most likely to react. For the amine, the highest occupied molecular orbital (HOMO) is typically localized on the nitrogen lone pair, indicating its role as a nucleophile. DFT calculations can quantify molecular descriptors related to reactivity, such as ionization potential, electron affinity, and Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. mdpi.com This information is critical for predicting the outcome of reactions such as N-alkylation or acylation and for understanding factors that control stereoselectivity. researchgate.net

Modeling of Catalytic Cycles and Active Sites

This compound can be synthesized through catalytic processes, such as reductive amination of 2-butylcyclopentanone. Computational chemistry, particularly DFT, is used to model the entire catalytic cycle of such reactions. mdpi.com Researchers can map the reaction pathway, identify transition states, and calculate activation energies for each step. researchgate.net

This modeling provides a detailed mechanistic understanding of how a catalyst facilitates the reaction. For example, in a metal-catalyzed hydrogenation, simulations can show how the ketone and the amine precursor bind to the active sites on the catalyst surface. researchgate.net By understanding the geometry and electronic interactions at the active site, catalysts can be rationally designed to improve yield, selectivity, and efficiency. researchgate.net

In Silico Analysis of Enzyme-Substrate Interactions

In the context of biocatalysis, computational methods are used to study the interaction of this compound with enzymes. nih.gov For instance, amine dehydrogenases (AmDHs) or transaminases could potentially be used for the stereoselective synthesis of this chiral amine. In silico techniques like molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics) are employed to model how the substrate (2-butylcyclopentanone) and the amine product fit into the enzyme's active site. nih.govresearchgate.net

Molecular docking predicts the preferred binding orientation of a molecule to a protein, providing insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-substrate complex. biointerfaceresearch.com These studies can explain an enzyme's substrate specificity and stereoselectivity. nih.gov By identifying key amino acid residues in the active site, researchers can use this information to engineer improved enzyme variants with enhanced activity or altered substrate scope. researchgate.net

Advanced Analytical Techniques for Characterization in 2 Butylcyclopentan 1 Amine Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of compounds like 2-Butylcyclopentan-1-amine. rssl.comresearchgate.net Methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the compound's functional groups and the connectivity of its atoms. jchps.comscribd.com

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. researchgate.net For this compound, a primary amine, characteristic IR absorption bands are expected. orgchemboulder.com

Key expected IR absorption bands for this compound include:

N-H Stretching: Primary amines (RNH₂) typically show two bands in the 3500-3300 cm⁻¹ region due to symmetric and asymmetric stretching vibrations. orgchemboulder.comlibretexts.org The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies. uomustansiriyah.edu.iqudel.edu

C-H Stretching: Absorptions between 3000 and 2850 cm⁻¹ are characteristic of C-H bonds in the butyl and cyclopentyl groups. udel.edulibretexts.org

N-H Bending: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The stretching vibration for the C-N bond in aliphatic amines is typically observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. jchps.comorganicchemistrydata.org Both ¹H and ¹³C NMR spectra provide valuable data for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the protons in the butyl and cyclopentyl groups, as well as the amine protons. The chemical shifts, signal integrations, and coupling patterns would help in assigning the specific protons within the molecule. libretexts.orgorganicchemistrydata.org Protons on the carbon adjacent to the nitrogen (H-C-N) are expected to resonate around 2.7 ppm. libretexts.org The amine (N-H) proton signals can vary in their chemical shift due to hydrogen bonding and exchange phenomena. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would indicate the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would be influenced by their local electronic environment, providing further confirmation of the structure. organicchemistrydata.org

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Vibration/Signal | Expected Region/Shift | Notes |

|---|---|---|---|

| IR Spectroscopy | N-H Stretch (asymmetric & symmetric) | 3500-3300 cm⁻¹ | Two bands are characteristic of a primary amine. orgchemboulder.com |

| IR Spectroscopy | C-H Stretch (aliphatic) | 3000-2850 cm⁻¹ | From butyl and cyclopentyl groups. udel.edu |

| IR Spectroscopy | N-H Bend | 1650-1580 cm⁻¹ | Confirms the primary amine functional group. orgchemboulder.com |

| IR Spectroscopy | C-N Stretch | 1250-1020 cm⁻¹ | Indicates the carbon-nitrogen bond. orgchemboulder.com |

| ¹H NMR Spectroscopy | H-C-N | ~2.7 ppm | Protons on the carbon attached to the amine group. libretexts.org |

| ¹H NMR Spectroscopy | N-H | Variable | Chemical shift is dependent on solvent and concentration. libretexts.org |

| ¹³C NMR Spectroscopy | C-N | Variable | Chemical shift of the carbon atom bonded to nitrogen. |

| ¹³C NMR Spectroscopy | Alkyl Carbons | Variable | Signals corresponding to the butyl and cyclopentyl carbons. |

Mass Spectrometry for Trace Analysis and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to identify and quantify trace impurities. frontiersin.org For this compound, MS is crucial for confirming its molecular mass and assessing its purity. nih.gov

The mass spectrometer ionizes the sample and separates the resulting ions based on their mass-to-charge ratio (m/z). etamu.edu The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₉H₁₉N), the expected molecular weight is approximately 141.26 g/mol . americanelements.com

The fragmentation pattern observed in the mass spectrum provides structural information. For amines, a common fragmentation pathway is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage), which would result in characteristic fragment ions. libretexts.org The presence of an odd number of nitrogen atoms results in an odd nominal molecular mass, a rule that aids in identification. libretexts.org

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for purity assessment. etamu.edunih.gov These hyphenated techniques separate the components of a mixture before they enter the mass spectrometer, allowing for the detection and identification of even trace amounts of impurities. frontiersin.orgnih.gov The high sensitivity of MS makes it suitable for detecting by-products from the synthesis or degradation products. nih.govmdpi.com

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₉N | Determines the elemental composition. americanelements.com |

| Molecular Weight | 141.26 g/mol | Confirms the identity of the compound. americanelements.com |

| Molecular Ion Peak (M⁺) | m/z 141 | Corresponds to the intact molecule. |

| Major Fragment Ions | Dependent on ionization method | Provides structural information through fragmentation patterns. researchgate.net |

Chromatographic Techniques for Separation and Enantiomeric Purity

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. oup.com.auadarshcollege.in For this compound, chromatographic methods are essential for its purification and for the determination of its enantiomeric purity, as it contains chiral centers. cat-online.com

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile compounds like many amines. ccsknowledge.combre.com In GC, the sample is vaporized and passed through a column with a stationary phase. libretexts.org Separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. ccsknowledge.com GC can be used to assess the purity of this compound by separating it from any volatile impurities. baua.de

For determining enantiomeric purity, a chiral stationary phase is required. cat-online.com This allows for the separation of the different stereoisomers of this compound, which can then be quantified.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that uses a liquid mobile phase to separate the components of a mixture. chromatographyonline.com It is particularly useful for less volatile or thermally sensitive compounds. oiv.int Similar to GC, HPLC can be used for purity assessment. For amines, derivatization is often employed to introduce a chromophore, enabling UV detection and improving separation. chromatographyonline.comoiv.int

For the determination of enantiomeric excess, chiral HPLC is the gold standard. hindsinstruments.com This involves using a chiral stationary phase (CSP) that interacts differently with the enantiomers of this compound, leading to their separation. yakhak.org The separated enantiomers can be detected and their relative peak areas used to calculate the enantiomeric purity. hindsinstruments.com

Table 3: Chromatographic Methods for this compound Analysis

| Technique | Application | Stationary Phase | Mobile Phase | Key Findings |

|---|---|---|---|---|

| Gas Chromatography (GC) | Purity Assessment | Non-polar or polar capillary column | Inert gas (e.g., He, N₂) libretexts.org | Separation of volatile impurities. |

| Chiral GC | Enantiomeric Purity | Chiral Stationary Phase | Inert gas (e.g., He, N₂) | Separation and quantification of enantiomers. cat-online.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | C18 or other reversed-phase column | Acetonitrile/water or other solvent mixtures chromatographyonline.com | Separation of non-volatile impurities. |

| Chiral HPLC | Enantiomeric Purity | Chiral Stationary Phase (e.g., polysaccharide-based) yakhak.org | Hexane/isopropanol or other solvent mixtures | Determination of enantiomeric excess. hindsinstruments.com |

X-ray Diffraction for Solid-State Structure Analysis

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. pdx.edulibretexts.org If this compound, or a salt derivative, can be obtained as a single crystal, XRD can provide an unambiguous determination of its solid-state structure, including the relative and absolute stereochemistry of its chiral centers. nih.govkek.jp

The technique involves directing a beam of X-rays onto a crystal and measuring the scattering pattern of the diffracted X-rays. ictp.it The diffraction pattern is a unique "fingerprint" of the crystal's internal structure. ictp.it By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the electron density within the crystal can be constructed, from which the atomic positions can be inferred. libretexts.org

For a chiral molecule like this compound, single-crystal XRD is the definitive method for establishing the absolute configuration of its stereoisomers. However, obtaining a suitable single crystal can be a significant challenge. libretexts.orgnih.gov Powder XRD can also be used to characterize the crystalline form of the compound. pdx.edu

Table 4: X-ray Diffraction Analysis of this compound Derivatives

| Parameter | Information Obtained | Requirement |

|---|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal lattice. | Single crystal or crystalline powder. |

| Space Group | Symmetry of the crystal lattice. | Single crystal. |

| Atomic Coordinates | Precise 3D positions of all atoms in the molecule. libretexts.org | High-quality single crystal. |

| Bond Lengths and Angles | Detailed geometric parameters of the molecule. | High-quality single crystal. |

| Absolute Stereochemistry | Unambiguous assignment of the configuration at chiral centers. | High-quality single crystal of a single enantiomer (or with a known chiral reference). nih.gov |

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry has intensified the search for sustainable methods to synthesize chiral amines. For compounds like 2-Butylcyclopentan-1-amine, this involves moving away from traditional multi-step processes that often rely on harsh reagents and protecting groups.

A primary focus is the application of biocatalysis. Enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and transaminases are being engineered to offer highly selective and environmentally benign routes to chiral amines. researchgate.netnih.gov These enzymatic methods can convert a prochiral ketone precursor, 2-butylcyclopentanone, directly into the desired enantiomerically pure amine under mild aqueous conditions. This approach significantly reduces waste and avoids the use of toxic metal catalysts or reducing agents common in classical reductive amination. researchgate.net

Research is also directed at optimizing reaction conditions for existing synthetic pathways to improve atom economy and energy efficiency. This includes the use of greener solvents, such as cyclopentyl methyl ether, and developing catalytic systems that can be easily recovered and reused. nih.gov The goal is to create scalable, cost-effective, and sustainable processes suitable for industrial application. nih.gov

Table 1: Comparison of Synthetic Approaches for Chiral Amines

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |

| Stereoselectivity | Often requires chiral auxiliaries or catalysts; can produce mixtures | High enantioselectivity is often intrinsic to the enzyme |

| Reaction Conditions | Can require high temperatures, pressures, and harsh reagents | Typically mild (ambient temperature and pressure, neutral pH) |

| Solvents | Often relies on volatile organic compounds (VOCs) | Primarily aqueous media |

| Sustainability | Generates more waste; may use heavy metal catalysts | Biodegradable catalysts (enzymes); lower environmental impact |

| Key Enzymes | N/A | Imine Reductases (IREDs), Transaminases, Reductive Aminases (RedAms) |

Exploration of Novel Reactivity and Functionalization Strategies

Future research will heavily focus on innovative ways to modify the this compound scaffold to create a diverse range of derivatives. A key area of exploration is the direct C–H bond functionalization of the cyclopentane (B165970) ring. nih.gov This advanced strategy allows for the selective introduction of new substituents onto the carbon skeleton without the need for pre-functionalized starting materials, thereby shortening synthetic sequences. springernature.comnih.gov

Methods are being developed to achieve regioselective functionalization at positions alpha (α) or beta (β) to the amine group on the ring. nih.govspringernature.com These transformations can generate complex, three-dimensional structures that are highly sought after in medicinal chemistry and materials science. The ability to precisely modify the scaffold allows for the fine-tuning of a molecule's physicochemical properties.

The secondary amine group itself serves as a crucial handle for various chemical modifications, including the formation of amides, carbamates, and other derivatives, enabling the synthesis of diverse molecular libraries for screening in various applications.

Advanced Computational Modeling for Complex Systems

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound, guiding experimental work and accelerating discovery. nih.gov Density Functional Theory (DFT) is a cornerstone of this research, used to investigate molecular geometry, electronic structure, and chemical reactivity. researchgate.netnih.gov

DFT calculations can determine the stability of different conformers, predict reaction pathways, and analyze transition states, offering insights that are difficult to obtain through experiments alone. nih.govacs.org For instance, computational models can predict bond dissociation energies and HOMO-LUMO energy gaps, which are crucial indicators of a molecule's stability and reactivity. researchgate.net These theoretical studies help in designing more effective synthetic routes and in understanding the mechanisms of novel functionalization reactions. mdpi.com

Molecular dynamics simulations further complement these studies by modeling the behavior of the molecule over time, providing insights into its interactions with solvents or biological macromolecules. nih.gov

Table 2: Applications of Computational Methods in Amine Chemistry

| Computational Technique | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis | Molecular stability, reactivity indices, bond energies, reaction mechanisms researchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra | Understanding of electronic transitions and optical properties nih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Conformational changes, solvent effects, binding interactions nih.gov |

| COSMO-RS | Estimation of thermophysical properties in solution | Prediction of solubility, boiling points, and lipophilicity mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Amine Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and discovery. nih.govresearchgate.net For amine chemistry, these technologies are being applied to predict reaction outcomes, plan synthetic routes, and discover novel molecules with desired properties. mdpi.comijsetpub.com

ML models can be trained on vast datasets of chemical reactions to forecast the products and yields of new transformations under various conditions. acs.orgnih.gov This predictive power can save significant time and resources by prioritizing promising experimental pathways. researchgate.net For instance, ML algorithms can help select the optimal catalyst, solvent, and temperature for the synthesis of this compound or its derivatives. epfl.chnih.gov

Furthermore, AI is being used in retrosynthesis, where algorithms propose step-by-step pathways to create a target molecule from available starting materials. mdpi.com This automated approach can uncover novel and more efficient synthetic routes that might not be obvious to a human chemist.

Expansion into New Interdisciplinary Applications

The unique structural properties of the this compound scaffold make it an attractive candidate for a range of interdisciplinary applications. The rigid, three-dimensional nature of the cyclopentane ring is of particular interest in medicinal chemistry, where such structures are often used as bioisosteres to replace aromatic rings in drug candidates. researchgate.net This can lead to improved metabolic stability and aqueous solubility.

In materials science, functionalized alicyclic amines can be used as building blocks for novel polymers or as curing agents for epoxy resins, where the cyclic structure can impart unique thermal and mechanical properties. The ability to introduce various functional groups onto the scaffold opens the door to creating materials with tailored properties for specific applications, from advanced coatings to specialized electronic materials. The continued development of synthetic and functionalization strategies will undoubtedly expand the utility of this compound and its derivatives into new and exciting scientific fields.

常见问题

Basic: What are the primary synthetic routes for 2-Butylcyclopentan-1-amine, and how do reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves reductive amination of 2-butylcyclopentanone using ammonia or alkylamines under hydrogenation conditions. Catalysts like Raney nickel or palladium on carbon are effective, with reaction temperatures (80–120°C) and hydrogen pressures (10–50 bar) critical for optimizing yield. Side reactions, such as over-reduction or byproduct formation, can be minimized by controlling stoichiometry and reaction time. For intermediates like cyclopentanone derivatives, purification via fractional distillation or column chromatography is recommended .

Key Parameters Table:

| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|

| Raney Ni | 100 | 30 | 65–75 |

| Pd/C (10%) | 120 | 50 | 70–80 |

| PtO₂ | 80 | 20 | 55–65 |

Basic: How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

Methodological Answer:

- ¹H NMR : Peaks at δ 1.2–1.6 ppm (cyclopentane CH₂), δ 2.4–2.8 ppm (NH₂ adjacent to cyclopentane), and δ 0.9 ppm (butyl CH₃).

- ¹³C NMR : Cyclopentane carbons at 25–35 ppm, amine-bearing carbon at 50–55 ppm.

- IR : N-H stretches at 3300–3500 cm⁻¹, C-N stretches at 1150–1250 cm⁻¹.

- MS : Molecular ion [M+H]⁺ at m/z 156.2. Cross-validate with PubChem spectral data for accuracy .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- Store in airtight containers away from oxidizers.

- Follow precautionary codes P201 ("Obtain special instructions before use") and P202 ("Do not handle until safety precautions are understood") .

- In case of spills, neutralize with dilute acetic acid and absorb with inert material.

Advanced: How can enantiomeric resolution of this compound be achieved, and which chiral stationary phases are effective?

Methodological Answer:

Chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) or amylose-based columns resolves enantiomers. Mobile phases of hexane/isopropanol (90:10) with 0.1% diethylamine enhance separation. For preparative-scale resolution, kinetic resolution via enzyme-catalyzed acylation (e.g., Candida antarctica lipase B) is effective. Monitor enantiomeric excess (ee) using polarimetry or chiral GC .

Advanced: What computational methods predict the bioactivity of this compound against neurotransmitter receptors?

Methodological Answer:

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with serotonin (5-HT₃) or dopamine receptors. Use the compound’s 3D structure (PubChem CID) and receptor PDB files. Validate with MD simulations (GROMACS) to assess binding stability. Compare binding energies (ΔG) with known agonists/antagonists. In vitro validation via radioligand displacement assays confirms computational predictions .

Advanced: How does the steric environment of this compound influence its reactivity in nucleophilic substitutions?

Methodological Answer:

The cyclopentane ring’s puckered conformation and butyl chain steric hindrance reduce accessibility to the amine group. Kinetic studies (via SN2 reactions with methyl iodide in DMSO) show slower reaction rates compared to linear analogs. Use Hammett plots or DFT calculations (Gaussian 09) to quantify steric effects. Substituent modifications (e.g., shorter alkyl chains) improve reactivity .

Data Analysis: How to address contradictions in reported melting points or solubility data for this compound?

Methodological Answer:

Discrepancies arise from impurities or polymorphic forms. Reproduce measurements using DSC (melting point) and HPLC (purity >99%). Cross-reference databases like PubChem or The Data Institute’s monthly-updated physicochemical tables . For solubility, use shake-flask method in buffers (pH 3–10) with UV-Vis quantification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。